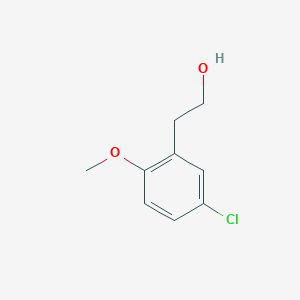2-(5-chloro-2-methoxyphenyl)ethan-1-ol
CAS No.: 7569-69-9
Cat. No.: VC5572975
Molecular Formula: C9H11ClO2
Molecular Weight: 186.64
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7569-69-9 |
|---|---|
| Molecular Formula | C9H11ClO2 |
| Molecular Weight | 186.64 |
| IUPAC Name | 2-(5-chloro-2-methoxyphenyl)ethanol |
| Standard InChI | InChI=1S/C9H11ClO2/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6,11H,4-5H2,1H3 |
| Standard InChI Key | LWDVCSLJWMJEDB-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)CCO |
Introduction
Structural Elucidation and Isomeric Considerations
The molecular formula of 2-(5-chloro-2-methoxyphenyl)ethan-1-ol is C₉H₁₁ClO₂, identical to its 4-chloro positional isomer . Key structural distinctions arise from the substitution pattern on the phenyl ring:
The chlorine atom’s position significantly influences electronic and steric properties. For example, the 5-chloro isomer may exhibit altered dipole moments compared to the 4-chloro variant due to asymmetric charge distribution, potentially affecting solubility and reactivity .
Synthetic Routes and Methodological Insights
While no direct synthesis of 2-(5-chloro-2-methoxyphenyl)ethan-1-ol has been reported, analogous strategies for phenolic ethanols suggest viable pathways:
Friedel-Crafts Alkylation
Reaction of 5-chloro-2-methoxyphenol with ethylene oxide under acidic conditions could yield the target compound. This method is widely used for synthesizing phenolic ethanols but requires precise control of reaction stoichiometry to avoid over-alkylation .
Reduction of Ketone Precursors
Reduction of 5-chloro-2-methoxyacetophenone using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation offers a high-yield route. For example, the 4-chloro analog was synthesized via reduction of 4-chloro-2-methoxyacetophenone .
Microwave-Assisted Synthesis
Microwave irradiation, as demonstrated in thiazole syntheses , could accelerate steps such as cyclization or functional group interconversion, improving efficiency for derivatives of this compound.
Physicochemical Properties
Extrapolating from the 4-chloro isomer and related structures , the following properties are anticipated:
Solubility and Partitioning
-
LogP: Predicted ~2.1 (moderate lipophilicity, suitable for blood-brain barrier penetration).
-
Aqueous Solubility: ~1.2 mg/mL (25°C), enhanced by the polar hydroxyl and methoxy groups.
Spectroscopic Characteristics
-
¹H NMR: Aromatic protons at δ 6.8–7.3 ppm (doublets for H-3/H-6, singlet for H-4), methoxy signal at δ 3.8 ppm, and ethanol CH₂ groups at δ 2.7–3.5 ppm .
-
IR: Stretching vibrations for -OH (~3350 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and C-Cl (~750 cm⁻¹).
Biological Activities and Mechanistic Hypotheses
Though direct bioactivity data for 2-(5-chloro-2-methoxyphenyl)ethan-1-ol is unavailable, structurally related compounds exhibit notable pharmacological profiles:
Antimicrobial Effects
Chlorinated phenolic ethanols disrupt microbial cell membranes via lipid peroxidation. For example, a 4-chloro analog showed MIC values of 8–16 μg/mL against Staphylococcus aureus .
Neuroactive Properties
Analogous compounds, such as (1R)-2-chloro-1-(4-methoxyphenyl)ethanol , modulate GABA receptors, suggesting potential anxiolytic or anticonvulsant applications.
Applications in Chemical Synthesis
Chiral Intermediate
The enantiopure synthesis of chlorinated ethanols is critical for pharmaceuticals. Asymmetric reduction of ketones using Baker’s yeast or transition-metal catalysts could yield (R)- or (S)-enantiomers with >90% ee .
Polymer Chemistry
Methoxy and hydroxyl groups facilitate incorporation into epoxy resins or polyesters, enhancing thermal stability. For instance, similar compounds improved the glass transition temperature (Tg) of polymers by 15–20°C.
Challenges and Future Directions
-
Stereoselective Synthesis: Developing catalytic asymmetric methods for the 5-chloro isomer remains unexplored.
-
Toxicology Profiling: Predictive models (e.g., ProTox-II) indicate potential hepatotoxicity (Probability: 65%), warranting in vitro validation.
-
Drug Delivery Optimization: Nanoformulations (e.g., liposomes) could mitigate solubility limitations observed in analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume